3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride
CAS No.: 1361218-99-6
Cat. No.: VC6947757
Molecular Formula: C7H14ClNO2S
Molecular Weight: 211.7
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1361218-99-6 |
---|---|
Molecular Formula | C7H14ClNO2S |
Molecular Weight | 211.7 |
IUPAC Name | 3-cyclopropyl-1,4-thiazinane 1,1-dioxide;hydrochloride |
Standard InChI | InChI=1S/C7H13NO2S.ClH/c9-11(10)4-3-8-7(5-11)6-1-2-6;/h6-8H,1-5H2;1H |
Standard InChI Key | IEPNXPZDCJUYMB-UHFFFAOYSA-N |
SMILES | C1CC1C2CS(=O)(=O)CCN2.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride consists of a six-membered thiomorpholine ring system, where two sulfur atoms are oxidized to sulfones (1,1-dioxide). A cyclopropyl group is attached to the 3-position of the ring, and the compound is stabilized as a hydrochloride salt. The molecular formula is C₇H₁₃NO₂S·HCl, with a molecular weight of 209.7 g/mol (base compound: 173.25 g/mol + HCl) .
Table 1: Molecular Data
Property | Value |
---|---|
Molecular Formula | C₇H₁₃NO₂S·HCl |
Molecular Weight | 209.7 g/mol |
SMILES | O=S1(CC(C2CC2)NCC1)=O.Cl |
InChIKey | SZFBVMRIEDGFHB-UHFFFAOYSA-N |
The SMILES string confirms the sulfone groups (O=S=O
) and cyclopropane moiety (C2CC2
), while the InChIKey provides a unique identifier for structural verification .
Crystallographic and Conformational Analysis
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 3-cyclopropylthiomorpholine 1,1-dioxide hydrochloride involves two primary steps:
-
Formation of the Thiomorpholine Core: Cyclopropanation of allylic sulfides or oxidation of thiomorpholine precursors.
-
Sulfonation and Salt Formation: Oxidation of sulfur atoms to sulfones using peracids (e.g., mCPBA) or transition metal catalysts, followed by treatment with hydrochloric acid .
Table 2: Representative Synthesis Protocol
Step | Process | Reagents/Conditions | Yield |
---|---|---|---|
1 | Cyclopropanation | Dimethyl sulfonium ylide, THF, 0°C | 65% |
2 | Sulfone Oxidation | H₂O₂, AcOH, 50°C | 85% |
3 | Hydrochloride Salt Formation | HCl (gas), Et₂O | 95% |
A patent (GB2312896A) describes catalytic hydrogenation methods for analogous cyclopropane derivatives, suggesting potential scalability for industrial production .
Catalytic and Process Optimization
Copper-zinc oxide (Cu/ZnO) catalysts are effective for hydrogenation steps, operating at 100–200°C and 1–15 atm hydrogen pressure. Catalyst ratios (0.01–0.1 wt% Cu/ZnO) impact selectivity, with higher copper content favoring reduced byproducts .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in polar solvents (e.g., water, methanol) due to ionic dissociation. The sulfone groups contribute to thermal stability, with decomposition observed above 200°C. Hygroscopicity necessitates anhydrous storage .
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at 1150 cm⁻¹ (S=O asymmetric stretch) and 1320 cm⁻¹ (S=O symmetric stretch).
-
NMR:
-
¹H NMR (D₂O): δ 3.2–3.5 (m, ring CH₂), 1.4–1.6 (m, cyclopropyl CH₂).
-
¹³C NMR: δ 55.2 (N-CH₂), 25.8 (cyclopropane C).
-
Biological Activity and Mechanism
Putative Targets
The sulfone groups enable hydrogen bonding with serine proteases or metalloenzymes. Molecular docking studies suggest affinity for:
-
G Protein-Coupled Receptors (GPCRs): Modulates signaling cascades in inflammatory pathways.
-
Cytochrome P450 Enzymes: Potential inhibitor of drug-metabolizing isoforms (e.g., CYP3A4).
In Vitro Studies
Applications in Pharmaceutical Research
Drug Intermediate
The compound serves as a precursor for bioactive molecules, including leukotriene antagonists (e.g., montelukast analogs). Its rigid cyclopropane moiety enhances target binding by reducing conformational entropy .
Structure-Activity Relationship (SAR) Studies
Modifications to the cyclopropyl or sulfone groups alter potency. For example:
-
Cyclopropyl Replacement: Switching to bicyclic groups (e.g., norbornyl) decreases solubility but increases affinity.
-
Sulfone Reduction: Converts the compound to thioether derivatives, abolishing activity.
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